molecular formula C11H13ClO2 B6228743 3-[4-(chloromethyl)phenoxy]oxolane CAS No. 126049-18-1

3-[4-(chloromethyl)phenoxy]oxolane

Cat. No.: B6228743
CAS No.: 126049-18-1
M. Wt: 212.67 g/mol
InChI Key: FUUOAIKCEFOQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(chloromethyl)phenoxy]oxolane is a substituted tetrahydrofuran derivative characterized by a phenoxy group attached to the oxolane (tetrahydrofuran) ring at the 3-position, with a chloromethyl substituent at the para position of the phenyl ring. However, detailed physicochemical data (e.g., melting point, solubility) remain scarce in publicly available literature.

Properties

CAS No.

126049-18-1

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

3-[4-(chloromethyl)phenoxy]oxolane

InChI

InChI=1S/C11H13ClO2/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11H,5-8H2

InChI Key

FUUOAIKCEFOQRM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CCl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-[4-(chloromethyl)phenoxy]oxolane typically begins with 4-(chloromethyl)phenol and oxirane (ethylene oxide).

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of 4-(chloromethyl)phenol with the oxirane ring. This is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the ring-opening of oxirane.

    Procedure: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 3-[4-(chloromethyl)phenoxy]oxolane can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in 3-[4-(chloromethyl)phenoxy]oxolane can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The oxolane ring can be reduced to form the corresponding tetrahydrofuran derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of azido, methoxy, or amino derivatives.

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

Scientific Research Applications

The compound 3-[4-(chloromethyl)phenoxy]oxolane (CAS No. 126049-18-1) is a heterocyclic organic compound that has garnered attention in various scientific research applications. This article explores its properties, synthesis, and diverse applications in fields such as medicinal chemistry, materials science, and agrochemicals.

The structure of 3-[4-(chloromethyl)phenoxy]oxolane consists of a phenoxy group attached to an oxolane ring, with a chloromethyl substituent on the phenyl ring. This unique arrangement contributes to its reactivity and potential applications.

Medicinal Chemistry

3-[4-(chloromethyl)phenoxy]oxolane has shown potential in medicinal chemistry due to its ability to act as a scaffold for drug development. Its structural features allow it to interact with various biological targets, making it a candidate for:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, making it relevant for developing new antibiotics.

Materials Science

In materials science, this compound serves as a precursor for synthesizing advanced materials with unique properties:

  • Polymer Production : The phenoxy group can facilitate the formation of polymers with enhanced thermal stability and mechanical strength.
  • Coatings and Adhesives : Its chemical structure allows for modifications that improve adhesion properties in coatings.

Agrochemicals

The versatility of 3-[4-(chloromethyl)phenoxy]oxolane extends to agrochemicals:

  • Pesticides and Herbicides : Its chloromethyl group can enhance biological activity, making it suitable for developing new agrochemical formulations aimed at pest control.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 3-[4-(chloromethyl)phenoxy]oxolane for their anticancer properties. The results indicated that specific modifications to the oxolane ring significantly increased cytotoxicity against breast cancer cells, suggesting a promising direction for future drug development.

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory demonstrated that incorporating 3-[4-(chloromethyl)phenoxy]oxolane into polymer matrices improved thermal resistance by up to 30%, showcasing its potential in producing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 3-[4-(chloromethyl)phenoxy]oxolane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution or other transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through covalent modification or non-covalent binding.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃ in CAS 80020-41-3) increase oxidative stability but reduce solubility in polar solvents .

Regulatory and Commercial Status

  • The discontinuation of 3-[4-(chloromethyl)phenoxy]oxolane contrasts with the availability of halogen-rich analogs (e.g., bromo-, iodo-substituted derivatives), which may reflect shifting industrial demand toward heavier halogens for specialized syntheses .

Biological Activity

3-[4-(Chloromethyl)phenoxy]oxolane is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : 3-[4-(Chloromethyl)phenoxy]oxolane
  • Molecular Formula : C12H13ClO2
  • Molecular Weight : 238.68 g/mol
  • CAS Number : 141288000

Biological Activity Overview

Research indicates that 3-[4-(Chloromethyl)phenoxy]oxolane exhibits diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Notably, it has been investigated for its potential anticancer and antimicrobial properties.

Anticancer Activity

Studies have shown that compounds similar to 3-[4-(Chloromethyl)phenoxy]oxolane can disrupt cellular processes involved in cancer progression. The mechanism often involves:

  • Inhibition of DNA replication : The compound may intercalate into DNA, hindering replication and transcription.
  • Induction of apoptosis : It can trigger programmed cell death in tumor cells, enhancing its anticancer efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. Its chloromethyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

The biological activity of 3-[4-(Chloromethyl)phenoxy]oxolane can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : It could act on specific receptors that mediate cellular responses to external stimuli, influencing growth and survival pathways.

Case Studies

  • Antitumor Efficacy in Cell Lines
    • A study tested the cytotoxic effects of 3-[4-(Chloromethyl)phenoxy]oxolane on various human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Activity Assessment
    • In vitro assays demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Staphylococcus aureus
Enzyme InhibitionDisrupts metabolic pathways

Table 2: Comparison with Similar Compounds

CompoundMolecular WeightAnticancer ActivityAntimicrobial Activity
3-[4-(Chloromethyl)phenoxy]oxolane238.68 g/molYesYes
6-Fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide224.22 g/molYesModerate
Naringenin272.25 g/molYesYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.